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molecular formula C11H21NO4 B8388405 Ethyl 5-methyl-3-nitromethylheptanoate

Ethyl 5-methyl-3-nitromethylheptanoate

Cat. No. B8388405
M. Wt: 231.29 g/mol
InChI Key: ICFVELKOEGGBPB-UHFFFAOYSA-N
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Patent
US07381747B2

Procedure details

Ethyl 5-methyl-2-heptanoate 12 (6.75 g, 39.70 mmol), DBU (6.0 g, 39.7 mmol), nitromethane (21.97 g, 359.9 mmol) in acetonitrile 80 mL was stirred at room temperature under nitrogen atmosphere overnight. The mixture was concentrated to an oil. A solution of the oil in ether was washed with 1N HCl, brine and dried. It was evaporated to give a light oil which was chromatographed on silica gel, eluting with 5% to 10% ether in Pet. ether to give 13 (3.6 g, 42%). 1H-NMR (CDCl3) δ 4.49-4.39 (m), 4.12-4.07 (m), 3.61 (m), 2.36 (m), 1.36-1.18 (m), 0.86-0.79.
Name
Ethyl 5-methyl-2-heptanoate
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
21.97 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
42%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:11][CH3:12])[CH2:3][CH:4]=[CH:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].C1CCN2C(=NCCC2)CC1.[N+:24]([CH3:27])([O-:26])=[O:25]>C(#N)C>[CH3:1][CH:2]([CH2:11][CH3:12])[CH2:3][CH:4]([CH2:27][N+:24]([O-:26])=[O:25])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Ethyl 5-methyl-2-heptanoate
Quantity
6.75 g
Type
reactant
Smiles
CC(CC=CC(=O)OCC)CC
Name
Quantity
6 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
21.97 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to an oil
WASH
Type
WASH
Details
A solution of the oil in ether was washed with 1N HCl, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
It was evaporated
CUSTOM
Type
CUSTOM
Details
to give a light oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 5% to 10% ether in Pet. ether

Outcomes

Product
Name
Type
product
Smiles
CC(CC(CC(=O)OCC)C[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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